molecular formula C20H20O7 B2463411 2,3-Dihydro-1,4-benzodioxin-6-yl[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone CAS No. 1706455-15-3

2,3-Dihydro-1,4-benzodioxin-6-yl[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone

Cat. No. B2463411
CAS RN: 1706455-15-3
M. Wt: 372.373
InChI Key: LOMVQNPMQBJVDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the combination of two essential moieties: the 1,4-benzodioxin-6-yl group and the 3-(3,4,5-trimethoxyphenyl)oxiran-2-yl group. The exact synthetic pathway would require further investigation, but it likely involves reactions such as oxidation , cyclization , and functional group transformations . Researchers have successfully fabricated this compound, and its structure has been confirmed using techniques like IR , 1H NMR , 13C NMR , and EI-MS spectroscopy .


Molecular Structure Analysis

The compound’s molecular structure comprises a benzodioxane ring (1,4-benzodioxin-6-yl) fused with an oxirane ring (3-(3,4,5-trimethoxyphenyl)oxiran-2-yl). The presence of these functional groups suggests potential biological activity. Notably, the C-7 signals experience a significant downfield shift due to the ortho effect of the sulfamoyl group on C-6 .

Safety And Hazards

  • Cytotoxicity : Most of the new molecules are mildly cytotoxic, suggesting potential safety as antibacterial agents .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-15-9-12(10-16(23-2)19(15)24-3)18-20(27-18)17(21)11-4-5-13-14(8-11)26-7-6-25-13/h4-5,8-10,18,20H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVQNPMQBJVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(O2)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-6-yl[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone

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